1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the isopropyl and pyridinyl substituents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated pyrazole compounds .
Scientific Research Applications
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one: This compound has a similar pyridinyl group but differs in the core structure and additional substituents.
1,3,5-trisubstituted-1,2,4-triazoles: These compounds share a similar heterocyclic framework but differ in the specific substituents and their positions.
Uniqueness
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a pyridinyl group on the pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-11(12)6-10(14-15)9-4-3-5-13-7-9/h3-8H,12H2,1-2H3 |
InChI Key |
SWOOPLIGZPPGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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